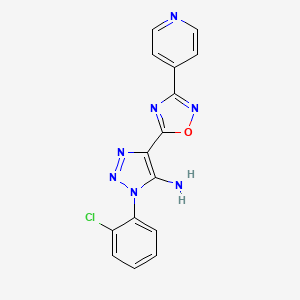

1-(2-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

描述

属性

IUPAC Name |

3-(2-chlorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN7O/c16-10-3-1-2-4-11(10)23-13(17)12(20-22-23)15-19-14(21-24-15)9-5-7-18-8-6-9/h1-8H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWULBXILSWVUHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(2-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxadiazole ring, followed by the introduction of the triazole ring and the chlorophenyl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.

化学反应分析

1-(2-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Cyclization: The formation of the oxadiazole and triazole rings involves cyclization reactions under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学研究应用

Antimicrobial Activity

Research indicates that compounds containing triazole and oxadiazole moieties exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains and fungi. For instance, studies have demonstrated that derivatives of triazoles show promising results against Staphylococcus aureus and Escherichia coli, with some exhibiting lower minimum inhibitory concentrations compared to standard antibiotics .

Antifungal Properties

The antifungal efficacy of similar triazole compounds has been documented extensively. The presence of the pyridine ring in the structure may contribute to enhanced interaction with fungal targets, making it a candidate for further development against fungal infections like candidiasis .

Anticancer Potential

Triazole derivatives have been investigated for their anticancer properties. The unique structural features of 1-(2-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine may allow it to inhibit cancer cell proliferation through various mechanisms. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells .

Coordination Chemistry

The compound's ability to form coordination complexes with transition metals opens avenues for its application in coordination chemistry. These complexes can exhibit unique electronic properties and can be used in catalysis or as sensors .

Organic Electronics

Due to its electronic properties, this compound could potentially be utilized in organic electronic devices. The incorporation of triazole and oxadiazole units can enhance charge transport properties in organic semiconductors .

Case Study 1: Synthesis and Antimicrobial Evaluation

A study synthesized several derivatives based on the triazole framework and evaluated their antimicrobial activity using disc diffusion methods. The results indicated that certain derivatives exhibited significant activity against both gram-positive and gram-negative bacteria .

Case Study 2: Antifungal Activity Assessment

In another research effort, compounds similar to this compound were tested against various fungal strains. The findings revealed that some derivatives demonstrated superior antifungal activity compared to established antifungal agents like fluconazole .

作用机制

The mechanism of action of 1-(2-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce cell death through apoptosis. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

相似化合物的比较

生物活性

The compound 1-(2-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through various studies, highlighting its mechanisms of action, efficacy in different assays, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 353.81 g/mol. The structure features multiple pharmacophores that may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing 1,2,4-oxadiazole and triazole moieties exhibit a range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The specific compound under investigation has been shown to possess significant anti-proliferative effects against various cancer cell lines.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance:

- Mechanisms of Action : The compound is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting critical enzymes involved in cell proliferation such as topoisomerase II and MAPK pathways. This was evidenced by increased expression levels of pro-apoptotic markers like p53 and caspase 3 in treated cells .

- Cell Line Studies : In vitro studies showed that the compound significantly inhibited the growth of human liver (HepG2) and breast (MCF-7) cancer cell lines while sparing normal fibroblasts (WI-38). This selective toxicity suggests a promising therapeutic index for further development .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have reported that derivatives of 1,2,4-oxadiazoles demonstrate activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds:

| Substituent | Effect on Activity |

|---|---|

| Chlorine at position 2 | Enhances lipophilicity and membrane penetration |

| Pyridine moiety | Increases interaction with biological targets |

| Triazole ring | Contributes to anti-proliferative effects |

This table summarizes how specific modifications can enhance or diminish the biological efficacy of the compound.

Case Studies

- Anti-Proliferative Study : A study published in MDPI evaluated a series of oxadiazole derivatives, including our compound. Results indicated that it significantly inhibited cell cycle progression and induced apoptosis in HepG2 cells .

- Molecular Docking Studies : Molecular docking simulations revealed that the compound binds effectively to the active sites of target enzymes like topoisomerase II, confirming its potential as an anticancer agent through computational methods .

常见问题

Q. Basic Research Focus

- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus or E. coli) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or microbial dihydrofolate reductase .

How can computational modeling predict target interactions?

Q. Advanced Research Focus

- Molecular docking (AutoDock Vina) : Predicts binding poses with kinases (e.g., docking score ≤−8 kcal/mol suggests strong inhibition) .

- QSAR models : Correlate substituent electronegativity with antimicrobial IC₅₀ values (R² > 0.85 in training sets) .

- MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable target-ligand complexes .

What analytical techniques characterize synthetic intermediates?

Q. Basic Research Focus

- TLC (silica gel GF254) : Monitors azide intermediate formation (Rf ≈0.5 in ethyl acetate/hexane 1:1) .

- ¹H/¹³C NMR : Detects residual solvents (e.g., DMF-d₇ at δ 8.03 ppm) and confirms regiochemistry .

- IR spectroscopy : Identifies oxadiazole C=N stretches (~1600 cm⁻¹) and triazole C-H bends (~3100 cm⁻¹) .

How to address contradictions in reported bioactivity data?

Advanced Research Focus

Discrepancies often arise from:

- Substituent positional isomerism : Meta vs. para pyridine substitution alters H-bond donor capacity .

- Assay conditions : Variations in serum concentration (e.g., 5% vs. 10% FBS) affect cellular uptake .

- Solubility factors : DMSO stock concentration >1% may artificially inflate cytotoxicity readings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。